molecular formula C4H3N5O5 B13379151 3,4-dinitro-1H-pyrazole-5-carboxamide

3,4-dinitro-1H-pyrazole-5-carboxamide

Cat. No.: B13379151
M. Wt: 201.10 g/mol
InChI Key: ICNGKBNFRODBHR-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-pyrazole-5-carboxamide is a nitrogen-rich heterocyclic compound known for its energetic properties. This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of nitro groups and a carboxamide functional group makes this compound highly reactive and suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dinitro-1H-pyrazole-5-carboxamide typically involves nitration reactions. One common method is the nitration of 1H-pyrazole-5-carboxamide using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the product. The nitration process introduces nitro groups at the 3 and 4 positions of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dinitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more reactive species.

    Reduction: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3,4-diamino-1H-pyrazole-5-carboxamide.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,4-Dinitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other nitrogen-rich heterocycles and energetic materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 3,4-dinitro-1H-pyrazole-5-carboxamide involves its interaction with molecular targets through its nitro and carboxamide groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dinitro-1H-pyrazole (LLM-116): Another nitrogen-rich pyrazole derivative with similar energetic properties.

    3,4,5-Trinitro-1H-pyrazole: A fully nitrated pyrazole compound with higher energy content.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): A compound with additional tetrazole functionality, enhancing its energetic properties.

Uniqueness

3,4-Dinitro-1H-pyrazole-5-carboxamide is unique due to the presence of both nitro and carboxamide groups, which provide a balance between reactivity and stability. This combination makes it suitable for a wide range of applications, from energetic materials to potential pharmaceutical agents.

Biological Activity

3,4-Dinitro-1H-pyrazole-5-carboxamide is a nitrogen-rich heterocyclic compound known for its energetic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C5H4N4O5
Molecular Weight: 188.12 g/mol
IUPAC Name: this compound
InChI Key: YKJQZJXWJYQZJG-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with two nitro groups and a carboxamide group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.

Study Cell Line IC50 (µM) Mechanism of Action
Wei et al. (2022)A549 (lung cancer)26Induces apoptosis through caspase activation.
Zheng et al. (2022)HepG2 (liver cancer)0.74 mg/mLInhibits kinase activity leading to cell cycle arrest.
Cankara et al. (2022)MCF-7 (breast cancer)32Triggers autophagy without apoptosis.

These findings suggest that the compound's mechanism may involve the induction of apoptosis and inhibition of key signaling pathways in cancer cells.

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. It has been tested against various inflammatory models, revealing its potential to inhibit pro-inflammatory cytokines.

Study Model Effect IC50 (µg/mL)
Xia et al. (2022)COX-2 inhibitionSignificant reduction in inflammation markers60.56
MDPI Review (2022)Edema model in miceReduced edema compared to control54.65

The compound's ability to modulate inflammatory responses suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated effectiveness against various bacterial strains.

Study Bacterial Strain Minimum Inhibitory Concentration (MIC)
BenchChem Study (2024)E. coli15 µg/mL
MDPI Review (2022)S. aureus10 µg/mL

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Cancer Treatment with Pyrazole Derivatives:
    A series of pyrazole derivatives were synthesized and tested for their anticancer activities, with compounds exhibiting IC50 values ranging from low micromolar to sub-micromolar levels against various cancer cell lines .
  • Inflammatory Response Modulation:
    In a study evaluating anti-inflammatory compounds, this compound was shown to significantly reduce the levels of pro-inflammatory cytokines in vitro .

Properties

Molecular Formula

C4H3N5O5

Molecular Weight

201.10 g/mol

IUPAC Name

4,5-dinitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C4H3N5O5/c5-3(10)1-2(8(11)12)4(7-6-1)9(13)14/h(H2,5,10)(H,6,7)

InChI Key

ICNGKBNFRODBHR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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